

What is Ornidazole-d5 and its chemical structure?

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Compound of Interest

Compound Name: Ornidazole-d5

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Ornidazole-d5: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Ornidazole-d5**, a deuterated analog of the antimicrobial agent Ornidazole. It is intended to serve as a technical resource, detailing its chemical properties, applications in quantitative analysis, and its interaction with biological pathways.

Core Concepts: What is Ornidazole-d5?

Ornidazole-d5 is a stable isotope-labeled version of Ornidazole, where five hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for the quantification of Ornidazole in biological matrices using mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Its physical and chemical properties are nearly identical to Ornidazole, but it is heavier by five mass units, allowing for its clear differentiation in a mass spectrometer.

Chemical Structure and Properties

The chemical structure of **Ornidazole-d5** is presented below, alongside a table summarizing its key quantitative properties.

Chemical Structure:

Table 1: Quantitative Data for **Ornidazole-d5**

Property	Value	Reference
Chemical Formula	C ₇ H ₅ D ₅ ClN ₃ O ₃	[1]
Molecular Weight	224.7 g/mol	[1]
Exact Mass	224.0724526 Da	
CAS Number	2747915-64-4	[1]
Purity	≥99% deuterated forms (d ₁ -d ₅)	[1]
Solubility	Soluble in DMSO and Methanol	[1]

Experimental Protocols: Quantification of Ornidazole using Ornidazole-d5

Ornidazole-d5 is primarily used as an internal standard in bioanalytical methods to ensure the accuracy and precision of Ornidazole quantification. Below is a detailed experimental protocol for the analysis of Ornidazole in plasma samples using LC-MS/MS.

LC-MS/MS Method for Ornidazole Quantification in Plasma

This protocol is a composite of established methods for the bioanalysis of Ornidazole.

2.1.1. Materials and Reagents

- Ornidazole reference standard
- Ornidazole-d5** (internal standard)
- Acetonitrile (LC-MS grade)

- Formic acid (LC-MS grade)
- Ultrapure water
- Control human plasma

2.1.2. Preparation of Solutions

- Stock Solutions (1 mg/mL): Prepare stock solutions of Ornidazole and **Ornidazole-d5** by dissolving the appropriate amount of each compound in methanol.
- Working Standard Solutions: Prepare a series of working standard solutions of Ornidazole by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations for the calibration curve.
- Internal Standard Working Solution (100 ng/mL): Dilute the **Ornidazole-d5** stock solution with a 50:50 mixture of acetonitrile and water.

2.1.3. Sample Preparation (Protein Precipitation)

- Pipette 100 μ L of plasma sample (calibration standard, quality control sample, or unknown sample) into a microcentrifuge tube.
- Add 20 μ L of the **Ornidazole-d5** internal standard working solution (100 ng/mL) to each tube and vortex briefly.
- Add 300 μ L of acetonitrile to precipitate the plasma proteins.
- Vortex the mixture for 1 minute.
- Centrifuge the tubes at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot (typically 5-10 μ L) into the LC-MS/MS system.

2.1.4. LC-MS/MS Conditions

- Liquid Chromatography:
 - Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 μ m)
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min
 - Column Temperature: 40°C
- Mass Spectrometry:
 - Ionization: Electrospray Ionization (ESI), positive mode
 - Detection: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Ornidazole: m/z 220.1 \rightarrow 128.1
 - **Ornidazole-d5**: m/z 225.1 \rightarrow 128.1

2.1.5. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of Ornidazole to **Ornidazole-d5** against the nominal concentration of the calibration standards.
- Determine the concentration of Ornidazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Ornidazole-d5

While detailed, step-by-step synthesis protocols for commercially available deuterated standards are often proprietary, the general approach involves introducing deuterium atoms into the Ornidazole molecule or a precursor. Based on the synthesis of analogous deuterated

nitroimidazoles, a plausible synthetic route for **Ornidazole-d5** would involve the use of deuterated starting materials. For instance, the synthesis could be adapted from the known synthesis of Ornidazole, which involves the reaction of 2-methyl-5-nitroimidazole with a deuterated version of epichlorohydrin or a related propyl-halide synthon.

Biological Interactions: Inhibition of the Sonic Hedgehog Signaling Pathway

Recent research has demonstrated that Ornidazole can inhibit the Sonic hedgehog (Shh) signaling pathway, a crucial pathway in embryonic development and cellular proliferation.^[2] Aberrant activation of the Shh pathway is implicated in the development of various cancers.

The diagram below illustrates the canonical Shh signaling pathway and the proposed point of inhibition by Ornidazole. In the absence of the Shh ligand, the Patched (PTCH1) receptor inhibits the G protein-coupled receptor-like protein Smoothened (SMO). This leads to the phosphorylation and proteasomal degradation of the GLI family of transcription factors. Upon binding of Shh to PTCH1, the inhibition of SMO is relieved, allowing it to translocate to the primary cilium and activate the GLI transcription factors, which then move to the nucleus and initiate the transcription of target genes involved in cell growth and proliferation. Ornidazole has been shown to downregulate the expression of key components of this pathway, including Shh, SMO, and GLI1.

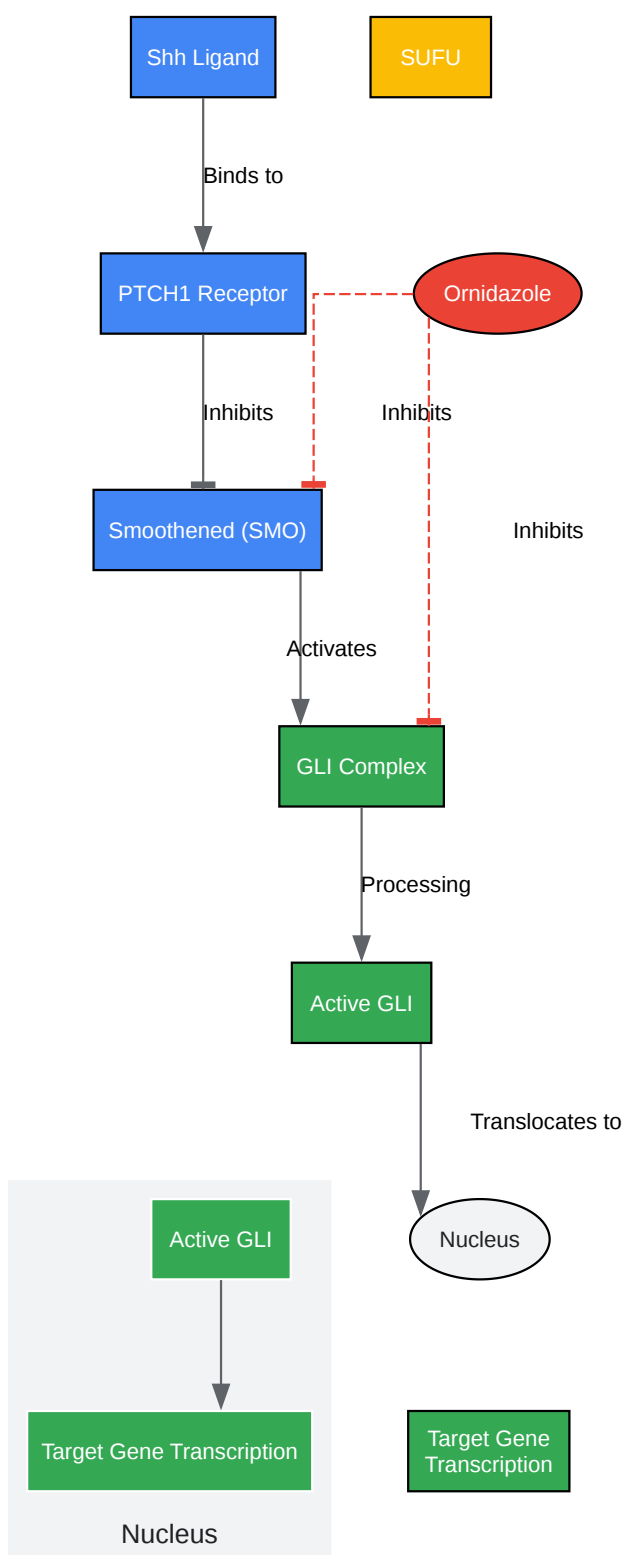


Figure 1: Ornidazole Inhibition of the Sonic Hedgehog Signaling Pathway

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Caption: Ornidazole inhibits the Shh pathway, targeting SMO and GLI.

Experimental Workflow

The following diagram outlines the typical workflow for the quantification of Ornidazole in a biological sample using **Ornidazole-d5** as an internal standard.

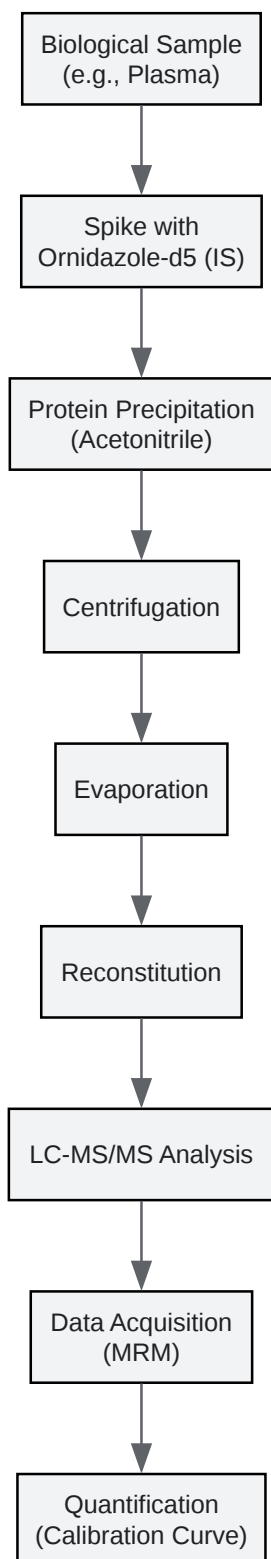


Figure 2: Analytical Workflow for Ornidazole Quantification

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Caption: Workflow for Ornidazole analysis using an internal standard.

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